REACTION_CXSMILES
|
N(C(OC)=O)=NC([O-])=O.[C:10]([OH:18])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH:19]1[CH:24]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:20]=1.C(O)CC>C1COCC1>[C:10]([O:18][CH2:20][CH2:19][CH3:24])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
methyl azodicarboxylate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
0.134 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (4×150 ml), and Et2O (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
The yellow oil obtained on concentration of filtrate and washings
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0.5% EtOAC in hexane)
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |